molecular formula C6H5Cl2P B166023 Dichlorophenylphosphine CAS No. 644-97-3

Dichlorophenylphosphine

Cat. No. B166023
CAS RN: 644-97-3
M. Wt: 178.98 g/mol
InChI Key: IMDXZWRLUZPMDH-UHFFFAOYSA-N
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Description

Dichlorophenylphosphine (DCPP) is a key compound in organic synthesis. It is widely used to prepare flame retardants, nylon stabilizers, plasticizers, and organophosphorus compounds .


Synthesis Analysis

DCPP can be synthesized by the Friedel-Craft reaction between phosphorus trichloride and benzene in the presence of anhydrous aluminum chloride . An improved method of synthesis of aromatic dichlorophosphines has been reported . The mole ratio and reacting times of reactants were optimized by orthogonal experiment, the optimal conditions of which were 1.1:1 and 4 hours .


Molecular Structure Analysis

Dichlorophenylphosphine is an organophosphorus compound with the formula C6H5PCl2 . The molecular structure and the internal rotation potential of dichlorophenylphosphine have been determined using gas electron diffraction and relaxation constraints from ab initio calculations .


Chemical Reactions Analysis

DCPP is an intermediate for the synthesis of other chemicals. For instance, dimethylphenylphosphine can be prepared from DCPP and methylmagnesium iodide . In the McCormack reaction, DCPP adds dienes to give the chlorophospholenium ring .


Physical And Chemical Properties Analysis

DCPP is a colorless viscous liquid. It has a molar mass of 178.98 g/mol, a density of 1.3190 g/mL, a melting point of -51 °C, and a boiling point of 222 °C . It is insoluble in water but miscible in benzene, CS2, and chloroform .

Scientific Research Applications

Synthesis and Chemical Reactions

Dichlorophenylphosphine has been explored in various chemical syntheses and reactions. For instance, it reacts with carbonyl-decorated carbenes to yield novel phosphaalkenes, a process involving a two-electron reduction of phosphorus and carbene oxidation (Rodrigues et al., 2014). Additionally, its synthesis using benzene and phosphorous trichloride with aluminum chloride as a catalyst has been studied, optimizing factors like particle size for effective separation and yield enhancement (Liu Qiaoling, 2007).

Catalysis and Material Synthesis

Dichlorophenylphosphine is used as a catalyst in various chemical processes. For example, it plays a role in the synthesis of dichlorophenylphosphine over HZSM-5 catalyst in gas phase, indicating the possibility of process simplification and environmental impact reduction (Kang, 2011). Its interaction with dibenzoylmethane has also been studied, leading to the formation of a tricyclic phosphorane intermediate and demonstrating its role in complex organic reactions (Dahlhoff et al., 1989).

Molecular Structure Analysis

Research has been conducted on the molecular structure of dichlorophenylphosphine. Gas electron diffraction and relaxation constraints from ab initio calculations have been used to determine its molecular structure, providing insights into its geometric and electronic properties (Novikov et al., 1997).

Safety And Hazards

DCPP is toxic and highly corrosive to skin and tissue. Inhalation causes irritation of the nose and throat; severe exposures may lead to pulmonary edema . Contact with skin or eyes causes severe burns . Ingestion causes severe burns of the mouth and stomach . It reacts violently with water .

Future Directions

DCPP is a commercially available compound and is commonly used in the synthesis of organophosphines . Its future directions could involve further exploration of its uses in organic synthesis and the development of safer handling and disposal methods.

properties

IUPAC Name

dichloro(phenyl)phosphane
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InChI

InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
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InChI Key

IMDXZWRLUZPMDH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P(Cl)Cl
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Molecular Formula

C6H5PCl2, C6H5Cl2P
Record name BENZENE PHOSPHORUS DICHLORIDE
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DSSTOX Substance ID

DTXSID4027282
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Molecular Weight

178.98 g/mol
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Physical Description

Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102 °C. Corrosive to metals and tissue., Colorless liquid with a pungent odor; [HSDB]
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Boiling Point

430 °F at 760 mmHg (USCG, 1999), 224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG
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Flash Point

215 °F (USCG, 1999), 215 °F OC May be lower because of presence of dissolved phosphorus
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Solubility

SOL IN COMMON INERT ORGANIC SOLVENTS, MISCIBLE WITH BENZENE, CARBON DISULFIDE
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Density

1.14 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.356 @ 20 °C/4 °C
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Product Name

Dichlorophenylphosphine

Color/Form

COLORLESS LIQUID

CAS RN

644-97-3
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Record name DICHLOROPHENYLPHOSPHINE
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Melting Point

-60 °F (USCG, 1999), -51 °C
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Synthesis routes and methods I

Procedure details

8800 g (64 mols) phosphorus(III)chloride, 780 g (10 mols) benzene and 1361 g (10 mols) anhydrous aluminum chloride of 98% strength were boiled for 5 hours under reflux in a reactor provided with a stirrer and reflux condenser. Next, 1535 g (10 mols) phosphorus oxychloride was added dropwise within 30 minutes. After a post-reaction period of 30 minutes, the whole was cooled to 25° C., the formed aluminum chloride/phosphorus oxychloride-complex was filtered off and washed with phosphorus(III)chloride. 3128 g crystalline matter moist with PCl3 was obtained (theoretically: 1535 g POCl3 +1361 g AlCl3 =2896 g). Phosphorus(III)chloride in excess and unreacted benzene were expelled from the filtrate under atmospheric pressure and the residue was distilled under vacuum. 1561 g phenyldichlorophosphane (bp: 95° C. at 25 millibars) was obtained. Yield: 0.87 mol C6H5PCl2 per mol AlCl3.
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Synthesis routes and methods II

Procedure details

38.5 g (0.34 mol) phenylphosphine dissolved in 40 ml toluene was added at 25° C. to a suspension of 160 g PCl5 (0.77 mol) in 500 ml toluene. After the exothermal reaction had subsided, the whole was heated to 70° C. until gas ceased to be evolved. The low boilers were removed under vacuum. The crude product yield was 67 g; 31P-NMR: δ P=161 ppm, C6H5PCl2, 94.4 mol%. The residue was distilled under vacuum. bp 98° C./17 mbar; yield: 50.6 g (81% of the theoretical).
Quantity
38.5 g
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40 mL
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160 g
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500 mL
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solvent
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Synthesis routes and methods III

Procedure details

A mixture of 60 g (=0.4364 mole) of freshly distilled phosphorus trichloride and 40 g (=0.1527 mole) of triphenylphosphane (→molar ratio of 2.86 to 1) is added dropwise in the course of 30 minutes to the apparatus which has been described in Example 6 and which is at 620° C. The subsequent distillation gives 38 g (=0.1212 mole) of dichlorophenylphosphane and 16.5 g (0.075 mole) of chlorodiphenylphosphane (→molar ratio of 2.83 to 1), unconverted phosphorus trichloride and unconverted triphenylphosphane. The yield relative to the starting amount of triphenylphosphane is 52% of theory in dichlorophenylphosphane and 38% of theory in chlorodiphenylphosphane, with an 87% conversion.
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Synthesis routes and methods IV

Procedure details

50 g (0.256 mole) of phenylphosphonic acid dichloride and 40 g (0.153 mole) of triphenylphosphane were stirred for 12 hours at 230° C. under an atomosphere of nitrogen. Distillation was then carried out at 0.1 kPa until an internal temperature of 200° C. was reached. The distillate obtained was then fractionated using a silvered-jacketed column, 70 cm long, packed with Raschig rings. 25 g of dichlorophenylphosphane were obtained, as well as unreacted phenylphosphonic acid dichloride. This corresponds to a yield of 91% of theory, based on triphenylphosphane employed.
Quantity
50 g
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40 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorophenylphosphine
Reactant of Route 2
Reactant of Route 2
Dichlorophenylphosphine
Reactant of Route 3
Dichlorophenylphosphine
Reactant of Route 4
Dichlorophenylphosphine
Reactant of Route 5
Dichlorophenylphosphine
Reactant of Route 6
Dichlorophenylphosphine

Citations

For This Compound
1,670
Citations
TJ Katz, CR Nicholson, CA Reilly - Journal of the American …, 1966 - ACS Publications
Dipotassium cyclooctatetraenide in tetrahydrofuran reacts with dichlorophenylphosphine to give I, which upon warming isomerizes to II. Upon pyrolysis II rearranges to an isomeric …
Number of citations: 103 pubs.acs.org
ZW Wang, LS Wang - Green chemistry, 2003 - pubs.rsc.org
The Friedel–Crafts reaction of PCl3 and benzene in [BuPy]Cl–XAlCl3 ionic liquids (ILs) was investigated for clean synthesis of dichlorophenylphosphine (DCPP). A simple product …
Number of citations: 50 pubs.rsc.org
VP Novikov, S Samdal, LV Vilkov - Journal of molecular structure, 1997 - Elsevier
… parameters of the dichlorophenylphosphine molecule using a … electron diffraction study of dichlorophenylphosphine [5], the … in dichlorophenylphosphine, we used a dynamic model …
Number of citations: 23 www.sciencedirect.com
S Doherty, JG Knight, EG Robins… - Journal of the …, 2001 - ACS Publications
… Several years ago Fagan and co-workers demonstrated that 1-phenylphospholes could be liberated directly from the corresponding zirconacycle using dichlorophenylphosphine. We …
Number of citations: 46 pubs.acs.org
T Chivers, MNS Rao - Inorganic Chemistry, 1984 - ACS Publications
The reaction of S4N4 with Ph2PCl (1: 3 molar ratio) in boiling acetonitrileproduces the six-membered ring (Ph2PN) 2 (NSCl) in excellent yield. The salt [Ph2P (Cl) N (Cl) PPh2]+ Cr is the …
Number of citations: 35 pubs.acs.org
LS Wang, XL Wang - Journal of Chemical & Engineering Data, 2000 - ACS Publications
The solubilities of dichlorophenylphosphine sulfide (DCPPS) and bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO) in pure water were determined. The concentration of the …
Number of citations: 19 pubs.acs.org
LS Wang, HB Kang, ZW Wang… - Phosphorus, Sulfur, and …, 2007 - Taylor & Francis
Triethylhydrogenammonium chloride-XAlCl 3 Ionic Liquids (ILs) were used as a catalyst for the clean synthesis of dichlorophenylphosphine sulfide. Two synthesis routes were …
Number of citations: 11 www.tandfonline.com
YY Wu, LS Wang, ZW Wang - Phosphorus, Sulfur, and Silicon, 2005 - Taylor & Francis
… > 3 ([Et 4 N]Br = tetraethylammonium bromide) ionic liquids (ILs) was investigated for the clean synthesis of dichlorophenylphosphine (…
Number of citations: 6 www.tandfonline.com
Y Zhou, S Wang, C Chen, C Xi - RSC Advances, 2015 - pubs.rsc.org
… It is noteworthy that reaction of spirocyclic oxazirconacyclopentenes with dichlorophenylphosphine gave the corresponding spiro-oxaphospholene 2-sulfide …
Number of citations: 5 pubs.rsc.org
XH Qiu, Y Xie, XY Wang, QY Cao, XH Tang… - Asian Journal of …, 2013 - hero.epa.gov
… Their catalytic activities were investigated in the synthesis of dichlorophenylphosphine. The … could be completely transformed into dichlorophenylphosphine on the conditions of the …
Number of citations: 4 hero.epa.gov

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